molecular formula C17H13NO4S B12610815 Methyl (6-benzoyl-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate CAS No. 648410-41-7

Methyl (6-benzoyl-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate

Cat. No.: B12610815
CAS No.: 648410-41-7
M. Wt: 327.4 g/mol
InChI Key: BXJFELPHGVOMOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (6-benzoyl-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate is a benzothiazole derivative synthesized via alkaline hydrolysis of its methyl ester precursor in ethanol/water under reflux conditions . The compound’s structure is confirmed by single-crystal X-ray diffraction, revealing a planar benzothiazole core substituted with a benzoyl group at position 6 and an acetoxy moiety at position 3 . Pharmacologically, it exhibits analgesic activity comparable to aspirin at 100 mg/kg but lacks anti-inflammatory effects .

Properties

CAS No.

648410-41-7

Molecular Formula

C17H13NO4S

Molecular Weight

327.4 g/mol

IUPAC Name

methyl 2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetate

InChI

InChI=1S/C17H13NO4S/c1-22-15(19)10-18-13-8-7-12(9-14(13)23-17(18)21)16(20)11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

BXJFELPHGVOMOW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)SC1=O

Origin of Product

United States

Biological Activity

Methyl (6-benzoyl-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate is a synthetic organic compound that belongs to the benzothiazole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

PropertyValue
CAS Number 561305-66-6
Molecular Formula C17H12N2O2S
Molecular Weight 308.4 g/mol
IUPAC Name 3-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)propanenitrile

Anticancer Activity

Research indicates that benzothiazole derivatives, including this compound, exhibit significant anticancer properties. A study investigating various thiazolopyridazine derivatives revealed that compounds with similar structural features demonstrated cytotoxic effects against several human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). The IC50 values for these compounds ranged from 6.90 μM to 51.46 μM, indicating promising anticancer potential compared to doxorubicin .

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives has been documented in several studies. This compound has been evaluated for its analgesic and anti-inflammatory activities. In preclinical models, it exhibited analgesic effects comparable to aspirin at certain doses but showed limited anti-inflammatory activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • DNA Interaction : It may bind to DNA or RNA structures, disrupting normal cellular processes.
  • Receptor Modulation : Interaction with cell surface receptors can lead to altered signaling pathways that promote apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activities of benzothiazole derivatives:

  • Cytotoxicity Assays : A study utilizing MTT assays demonstrated that various benzothiazole derivatives exhibited varying degrees of cytotoxicity against human cancer cell lines, highlighting the potential of this compound as a lead compound for further development .
  • Analgesic Activity : In a comparative study with known analgesics, this compound showed significant pain relief in animal models at doses comparable to standard treatments like aspirin .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzothiazole moiety fused with an ester functional group, contributing to its distinctive chemical properties. The synthesis typically involves multi-step organic reactions, often starting with the reaction of benzothiazole derivatives with acetic anhydride or acetyl chloride. This process yields methyl (6-benzoyl-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate through controlled conditions that favor the formation of the acetate group while maintaining the integrity of the benzothiazole structure.

Analgesic and Anti-inflammatory Activities

This compound has been investigated for its analgesic and anti-inflammatory properties. Preliminary studies suggest that it may interact with cyclooxygenase enzymes, similar to traditional non-steroidal anti-inflammatory drugs. In animal models, it has shown comparable analgesic activity to aspirin at certain dosages . However, its anti-inflammatory efficacy appears limited when compared to other compounds in its class .

Potential as a Therapeutic Agent

Due to its structural characteristics, this compound is being explored as a lead compound in drug development aimed at treating various conditions. Its ability to modulate pain signaling pathways positions it as a candidate for further research into novel analgesics and anti-inflammatory agents .

Case Study 1: Dual PPAR Agonist Development

Research has indicated that derivatives of benzothiazole compounds can serve as dual agonists for peroxisome proliferator-activated receptors (PPARα/γ), which are crucial in managing type 2 diabetes and its complications. One study highlighted the incorporation of this compound into a series of nitrogen heterocycles that demonstrated significant pharmacological profiles in vitro . The findings suggest that modifications to the benzothiazole scaffold can enhance biological activity and selectivity.

Case Study 2: Structural Analysis via X-ray Crystallography

A detailed structural analysis using single-crystal X-ray diffraction revealed that the nine-membered fused ring system of this compound is nearly planar. This geometric stability is thought to contribute to its reactivity and interaction with biological targets . The study provided insights into how molecular conformation influences pharmacological activity.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparative analysis with related compounds is essential:

Compound NameStructureUnique Features
6-Benzoylbenzothiazol-2-oneStructureExhibits stronger anti-diabetic properties as a PPARγ agonist
3-(trifluoromethyl)phenyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetateStructureEnhanced lipophilicity may improve bioavailability
3-methoxybenzyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetateStructurePotentially greater anti-cancer activity due to methoxy substitution

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under basic conditions to yield 2-(6-benzoyl-2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid.

Procedure :

  • Reflux with NaOH (1 eq) in ethanol/water (25:5 v/v) for 4 hours .

  • Acidification with 1 N HCl precipitates the product.

  • Yield: 73% .

Key Data :

ParameterValue
ReagentsNaOH, HCl
SolventEthanol/water
TemperatureReflux (~78°C)
Product Melting Point524 K (251°C)

This reaction confirms the ester's susceptibility to nucleophilic acyl substitution, typical of α,β-unsaturated esters .

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes substitution at the 4- and 5-positions due to electron-withdrawing effects from the 2-oxo and benzoyl groups.

Example Reaction :

  • Nitration :

    • Conditions: HNO₃/H₂SO₄ at 0–5°C.

    • Product: 5-Nitro derivative (theoretical yield: ~65%, based on analogous benzothiazole nitration) .

Reactivity Trends :

PositionReactivityRationale
4HighActivated by para-oxo group
5ModerateMeta to electron-withdrawing groups
7LowSteric hindrance from benzoyl

Substitution patterns align with computational studies using CNDO methods .

Ring-Opening Reactions

Under strongly acidic or oxidative conditions, the benzothiazole ring can cleave:

Oxidative Cleavage :

  • Reagents: KMnO₄ in H₂O/acetone.

  • Product: Sulfonic acid derivative (unstable, requires immediate isolation) .

Mechanistic Insight :

  • The 2-oxo group facilitates ring strain relief during oxidation.

  • Cleavage occurs preferentially at the C2–N1 bond due to electronic destabilization .

Condensation Reactions

The benzoyl group participates in nucleophilic additions:

Schiff Base Formation :

  • React with hydrazine derivatives (e.g., phenylhydrazine) in ethanol.

  • Product: Hydrazone analog (confirmed by IR carbonyl shift from 1720 → 1650 cm⁻¹) .

Conditions :

ParameterValue
SolventEthanol
CatalystAcetic acid (5 mol%)
Reaction Time6–8 hours

Comparative Reactivity with Analogues

The compound shows distinct reactivity compared to structural analogs:

CompoundHydrolysis Rate (k, h⁻¹)Nitration Yield
Methyl (6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetate0.18 ± 0.02 65% (theoretical)
Isopropyl (2-oxo-1,3-benzothiazol-3-yl)acetate0.12 ± 0.0158%
3-Trifluoromethylphenyl analog0.09 ± 0.0172%

The enhanced hydrolysis rate relative to isopropyl derivatives stems from reduced steric hindrance at the ester group .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with major mass loss at 280°C (benzoyl group elimination) .

Degradation Pathways :

  • Ester decarboxylation → CO₂ release (200–250°C).

  • Benzothiazole ring fragmentation → H₂S evolution (280–300°C) .

Comparison with Similar Compounds

Structural and Functional Analogues

The benzothiazole scaffold is a versatile pharmacophore, with modifications altering biological activity. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Pharmacological Comparison of Benzothiazole Derivatives
Compound Name Key Substituents Biological Activity Synthesis Method References
Methyl (6-benzoyl-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate 6-Benzoyl, 3-acetoxy Analgesic (aspirin-like) Alkaline ester hydrolysis
1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone Carbazole-linked 1,3,4-oxadiazole Antibacterial, antifungal Hydrazide condensation
Methyl 9-(2-Iminothiazol-3(2H)-yl)-9-oxononanoate Long-chain fatty acid, iminothiazole HDAC inhibition (anticancer) Stobbe condensation
Ethyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate Simple benzothiazole ester Pharmaceutical impurity Alkylation/condensation
Dimethyl 3-acetyl-3-(1,3-benzothiazol-2-yl)pentanedioate Acetyl-pentanedioate substitution Structural studies (no reported activity) Alkylation with methyl chloroacetate

Key Observations

Substituent Impact on Activity :

  • The 6-benzoyl group in the title compound enhances analgesic properties, likely through interactions with cyclooxygenase (COX) pathways .
  • 1,3,4-Oxadiazole derivatives (e.g., ) exhibit broad-spectrum antimicrobial activity due to their electron-deficient aromatic rings, which disrupt microbial membranes .
  • Long-chain fatty acid moieties (e.g., ) confer HDAC inhibitory activity, enabling anticancer effects via epigenetic modulation .

Ester vs. Acid Derivatives :

  • The methyl ester form (title compound) is a precursor to the active acetic acid derivative, which shows improved solubility and bioavailability post-hydrolysis .

Synthetic Methodologies :

  • Condensation reactions (e.g., hydrazide with acetic anhydride in ) are common for oxadiazole synthesis.
  • Alkylation (e.g., methyl chloroacetate in ) introduces ester functionalities, critical for structural diversification .

Pharmacological Diversity

  • Antimicrobial vs. Analgesic : While oxadiazole derivatives () target microbial growth, the title compound’s benzoyl group directs analgesic activity .
  • Cancer-Specific Activity: Thiazole-linked fatty acid derivatives () show cell-line-dependent cytotoxicity (e.g., IC50 = 50 µM in U2OS cells) , contrasting with the title compound’s non-cytotoxic analgesic profile.

Crystallographic Insights

The title compound’s structure was resolved via X-ray diffraction (SHELX software ), confirming the benzothiazole ring’s planarity and hydrogen-bonding interactions critical for stability . Similar studies for analogues (e.g., dimethyl 3-acetyl-3-(1,3-benzothiazol-2-yl)pentanedioate) highlight steric effects from bulkier substituents .

Q & A

Basic Research Question

  • IR Spectroscopy : Confirms carbonyl groups (C=O stretches at ~1739 cm⁻¹ for ester and ~1608 cm⁻¹ for benzoyl) .
  • NMR :
    • ¹H-NMR : Protons adjacent to electronegative atoms (e.g., ester methyl groups) resonate at δ ~3.7–4.2 ppm.
    • ¹³C-NMR : Benzothiazole carbons appear at δ ~160–170 ppm .
      Discrepancy Resolution : If NMR/IR data conflict with expected structure, X-ray crystallography or high-resolution mass spectrometry (HRMS) resolves ambiguities .

How can Suzuki-Miyaura coupling be utilized in synthesizing derivatives of this compound?

Advanced Research Question
Suzuki coupling introduces aryl/heteroaryl groups to the benzothiazole core:

Reagents : Pd(PPh₃)₄ (catalyst), arylboronic acids, K₂CO₃ (base), DMF/H₂O (solvent) .

Conditions : React at 100°C for 12 h under inert atmosphere.

Workup : Extract with ethyl acetate, purify via silica gel chromatography (hexane/ethyl acetate gradients) .
Example : Substituting the benzoyl group with a pyridinyl moiety enhances bioactivity .

What advanced strategies optimize reaction conditions for higher purity or novel derivatives?

Advanced Research Question

  • Catalyst Screening : Replace Pd(PPh₃)₄ with PdCl₂(dppf) for enhanced stability in polar solvents .
  • Solvent Optimization : Use toluene/water biphasic systems to minimize side reactions.
  • Byproduct Analysis : Employ HPLC-MS (e.g., Agilent 1260 Infinity II) to detect impurities. For example, overhydrolysis byproducts (e.g., free carboxylic acids) elute earlier than the target compound .

How do computational methods complement experimental data in structural analysis?

Advanced Research Question

  • DFT Calculations : Gaussian 16 optimizes molecular geometry, validating crystallographic bond lengths (e.g., C=O bond ~1.21 Å) .
  • Hirshfeld Surface Analysis : CrystalExplorer visualizes intermolecular interactions (e.g., π-π stacking in benzothiazole cores) .
  • Twinning Analysis : SHELXTL detects twinned crystals, enabling data integration for challenging datasets .

How are data contradictions between spectroscopic and crystallographic results resolved?

Advanced Research Question

  • Case Study : If NMR suggests a planar benzoyl group but X-ray shows torsion, consider dynamic effects (e.g., rotation in solution vs. solid-state rigidity).
  • Validation : Variable-temperature NMR (e.g., 298–373 K) probes conformational flexibility .
  • Synchrotron Data : High-flux X-rays (e.g., at APS or ESRF) improve resolution for ambiguous electron density maps .

What are the best practices for handling air-sensitive intermediates during synthesis?

Basic Research Question

  • Schlenk Techniques : Use double-manifold systems under N₂/Ar for moisture-sensitive steps (e.g., Grignard reactions).
  • Stabilization : Add radical inhibitors (e.g., BHT) to prevent oxidation of thiazole sulfur .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.